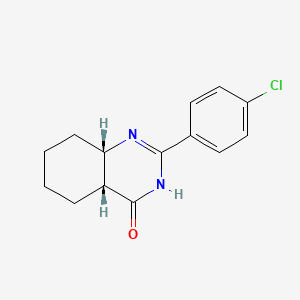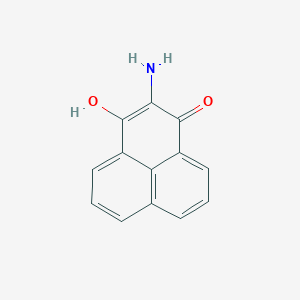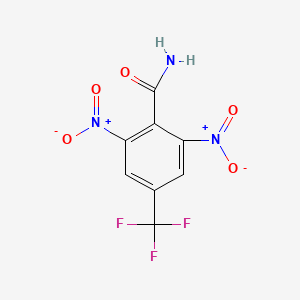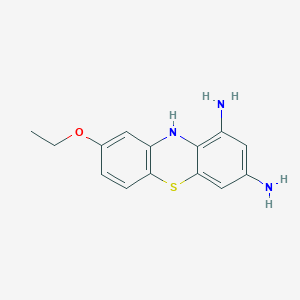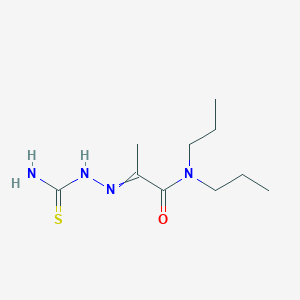
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is a synthetic peptide compound known for its applications in biochemical research. This compound is often used as a substrate in enzymatic assays, particularly for measuring plasmin activity. The presence of the 4-nitrophenyl group allows for colorimetric detection, making it a valuable tool in various analytical procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Análisis De Reacciones Químicas
Types of Reactions
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes, releasing the 4-nitrophenyl group.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Enzymes like plasmin are used under physiological conditions (pH 7.4, 37°C).
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products
Hydrolysis: Produces 4-nitroaniline and the corresponding peptide fragments.
Oxidation and Reduction: Alters the nitrophenyl group, potentially forming aminophenyl derivatives.
Aplicaciones Científicas De Investigación
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is widely used in scientific research:
Biochemistry: As a substrate for enzyme assays, particularly for plasmin activity.
Medicine: In diagnostic assays for blood coagulation disorders.
Chemistry: As a model compound for studying peptide synthesis and hydrolysis.
Mecanismo De Acción
The compound acts as a substrate for plasmin, an enzyme involved in fibrinolysis. Plasmin cleaves the peptide bond, releasing 4-nitroaniline, which can be detected colorimetrically. This reaction is used to measure plasmin activity in various biological samples .
Comparación Con Compuestos Similares
Similar Compounds
- L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)-
- D-Val-Leu-Lys-pNA (hydrochloride)
Uniqueness
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is unique due to its specific sequence and the presence of the 4-nitrophenyl group, which allows for easy detection in enzymatic assays. Its structure makes it particularly suitable for studying plasmin activity, unlike other similar compounds that may not have the same specificity or detection capabilities .
Propiedades
Número CAS |
64816-15-5 |
|---|---|
Fórmula molecular |
C23H38N6O5 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C23H38N6O5/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)/t18-,19-,20-/m0/s1 |
Clave InChI |
CAJXYXPLLJDEOB-UFYCRDLUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


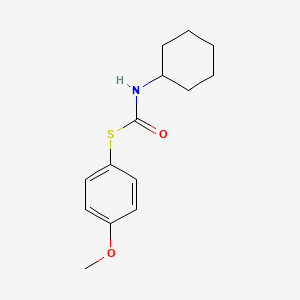
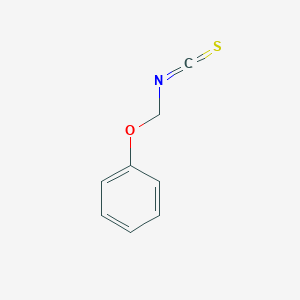
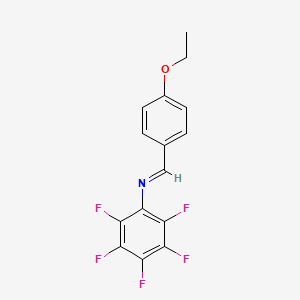
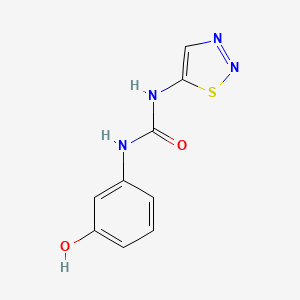


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
